molecular formula C17H14O8 B1665867 Axillarin CAS No. 5188-73-8

Axillarin

Cat. No. B1665867
CAS RN: 5188-73-8
M. Wt: 346.3 g/mol
InChI Key: KIGVXRGRNLQNNI-UHFFFAOYSA-N
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Description

Axillarin is an O-methylated flavonol. It can be found in Pulicaria crispa, Filifolium sibiricum, Inula britannica, Wyethia bolanderi in Balsamorhiza macrophylla and in Tanacetum vulgare .


Synthesis Analysis

Axillarin and its related compounds have been synthesized . The syntheses of axillarin and its related compounds have been reported in various studies . For instance, Axillarin 7- O -methyl ether (III) was prepared by the partial methylation of X, followed by catalytic debenzylation .


Molecular Structure Analysis

Axillarin has a molecular formula of C17H14O8 . It is a dimethoxyflavone that is the 3,6-dimethyl ether derivative of quercetagetin . It is functionally related to a quercetagetin .


Physical And Chemical Properties Analysis

Axillarin has a molecular weight of 346.3 g/mol . It is a tetrahydroxyflavone and a dimethoxyflavone .

Scientific Research Applications

HIV-1 Protease Inhibitor Development

Research by Kumarc (2012) explored the potential of axillarin, a compound derived from Inula britannica, for use in designing drugs to inhibit HIV-1 protease. This study utilized computational drug discovery techniques to analyze the chemical features of axillarin and generate analogs based on its pharmacophore. The lead compound identified, S00165, demonstrated good absorption, solubility, and high penetrating ability in the blood-brain barrier, along with no carcinogenicity or mutagenicity. This work indicates axillarin's potential as a basis for developing new HIV treatments with fewer side effects (Kumarc, 2012).

COVID-19 Treatment Potential

In 2021, a study by Muhammad et al. investigated axillarin, among other compounds from Centaurea jacea, as potential inhibitors of COVID-19. Using quantum chemical, molecular docking, and molecular dynamic techniques, axillarin was found to have high inhibitor efficiency against SARS-CoV-2 main protease. It binds with key catalytic residues and shows significant interactions within the protease structure. Molecular dynamic calculations further supported its binding effectiveness. This research suggests axillarin as a promising candidate for COVID-19 treatment, pending further in vivo and in vitro investigations (Muhammad et al., 2021).

Influence on Probiotic Bacteria

A 2020 study by Turan et al. explored the effects of axillarin on probiotic bacteria, specifically Lactobacillus acidophilus and Lactobacillus rhamnosus. Axillarin, a phenolic compound, was found to significantly enhance the growth of these probiotic strains. It also improved their auto-aggregation properties, although it decreased surface hydrophobicities. The study highlights axillarin's potential role in modulating the vital conditions of probiotics, thus altering their adhesion and colonization capabilities (Turan et al., 2020).

Antiviral Properties

Tsuchiya et al. (1985) investigated the antiviral activity of axillarin in vitro, particularly against rhinovirus. The study found that axillarin showed potent antiviral activity, suggesting its potential use as a medicinal herb against common colds caused by rhinovirus infection. This research supports the exploration of axillarin's antiviral properties for therapeutic applications (Tsuchiya et al., 1985).

Aldose Reductase Inhibition

Okuda et al. (1982) conducted research on axillarin's ability to inhibit aldose reductase in rat and bovine lenses, a key factor in the development of cataracts in diabetes. Axillarin was identified as a potent inhibitor of aldose reductase, demonstrating superior potency compared to previously reported inhibitors. This inhibition was non-competitive with DL-glyceraldehyde as the variable substrate, suggesting axillarin's potential as a clinically useful drug for diabetic patients (Okuda et al., 1982).

Safety And Hazards

The safety data sheet of Axillarin suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,6-dimethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O8/c1-23-16-10(20)6-11-12(13(16)21)14(22)17(24-2)15(25-11)7-3-4-8(18)9(19)5-7/h3-6,18-21H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIGVXRGRNLQNNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1O)OC(=C(C2=O)OC)C3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80199840
Record name Axillarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80199840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Axillarin

CAS RN

5188-73-8
Record name 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3,6-dimethoxy-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5188-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Axillarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005188738
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Axillarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80199840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AXILLARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CF7D7U7ZK2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
536
Citations
K Fukui, M Nakayama, T Horie - Bulletin of the Chemical Society of …, 1969 - journal.csj.jp
… The catalytic debenzylation of the above flavones then gave axillarin (I) and 3,8-dimethoxy-5,7,3′,4′-tetra-hydroxyflavone (IV) respectively. Axillarin 7-O-methyl ether(III) was prepared …
Number of citations: 20 www.journal.csj.jp
DHG Crout - Chemical Communications (London), 1968 - pubs.rsc.org
… of axillarin, giving acetaldehyde as the only volatile carbonyl compound. Reduction of axillarin … The proposed structure [as in (I)] for the necic acid component of axillarin is the only one …
Number of citations: 7 pubs.rsc.org
NÜ Turan, HU Çelebioğlu, H Akşit, TAŞ Recep - Biotech Studies, 2020 - dergipark.org.tr
… The present study aims to investigate effects of Axillarin and … with Axillarin and Verbascoside, not in mixture and Axillarin and … Two different experiments were prepared for Axillarin and …
Number of citations: 1 dergipark.org.tr
S Dhivya, CS Kumar, B Vijayakumar… - International Journal of …, 2012 - cabdirect.org
… Abstract : This research focuses on the generation of analogy for axillarin from … of axillarin are analyzed by catalyst-Hiphop algorithm and its derivatives are generated based on axillarin …
Number of citations: 1 www.cabdirect.org
S Muhammad, MF Maqbool, AG Al-Sehemi… - Brazilian Journal of …, 2021 - SciELO Brasil
… Among all studied compounds, axillarin was found to have maximum inhibitor … axillarin binds with the most crucial catalytic residues CYS145 and HIS41 of the M pro , moreover axillarin …
Number of citations: 7 www.scielo.br
S McCormick, K Robson, B Bohm - Phytochemistry, 1985 - Elsevier
A leaf wash of Wyethia bolanderi afforded eight known methylated flavonols: santin, ermanin, jaceidin, 3,6-dimethoxyapigenin, kaempferide, isokaempferide, axillarin and quercetin 3-…
Number of citations: 9 www.sciencedirect.com
Y Tsuchiya, M SHIMIZU, Y HIYAMA, K ITOH… - Chemical and …, 1985 - jstage.jst.go.jp
… Chrysosplenol B and chrysosplenol C, which are contained specifically in Chrysosplenium plants, and axillarin showed potent antiviral activity, especially against rhinovirus. A …
Number of citations: 130 www.jstage.jst.go.jp
K Fukui, M Nakayama, T Horie - Experientia, 1968 - Springer
… Axillarin (quercetagetin 3, 6-dimethyl ether) was first isolated from the leaves of cocklebur (Xanthium pensylvanicum)* and later from the flowers and leaves of Ira axillaris Pursh. ssp …
Number of citations: 8 link.springer.com
SR Kim, MJ Park, MK Lee, SH Sung, EJ Park… - Free Radical Biology …, 2002 - Elsevier
… Among the 12 flavonoids tested, only patuletin, nepetin, and axillarin protected primary cultures … Collectively, these results indicated that patuletin, nepetin, and axillarin strongly protect …
Number of citations: 149 www.sciencedirect.com
M Juan-Badaturuge, S Habtemariam… - Natural product …, 2009 - journals.sagepub.com
… While 3,5-DCQA and quercetin displayed the highest radical scavenging activity, axillarin and … Several flavonoid aglycones including axillarin and luteolin were previously isolated from …
Number of citations: 79 journals.sagepub.com

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